molecular formula C12H26IN2O B1608175 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide CAS No. 64525-01-5

4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide

Cat. No. B1608175
CAS RN: 64525-01-5
M. Wt: 341.25 g/mol
InChI Key: FVIYEKRCCSJZFZ-UHFFFAOYSA-M
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Description

4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is a chemical compound with the molecular formula C12H26IN2O . It is a derivative of 2,2,6,6-tetramethylpiperidine .


Molecular Structure Analysis

The molecular weight of 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is 341.25 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Redox Flow Batteries

Research into the use of 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide derivatives, such as TMA-TEMPO, has highlighted their potential as active materials in aqueous organic redox flow batteries. These derivatives exhibit a straightforward synthesis, reliable electrochemistry, fast kinetics, and high cycling stability, making them promising for energy storage solutions (Schubert et al., 2022).

Ionic Liquids and Spin Probes

The compound has been extensively studied as a spin probe in various ionic liquids. Its behavior in these environments provides valuable insights into the structural and dynamic properties of ionic liquids, contributing to our understanding of these versatile solvents. For instance, studies have shown how the reorientation times of such spin probes can reveal specific interactions within ionic liquids, offering a microscopic view of their solvation dynamics (Stoesser et al., 2006).

Synthesis of New Spin Probes

The development of new spin probes starting from 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide underscores its versatility. These probes, with various counter ions, expand the toolbox for investigating phenomena in chemistry and biology, particularly in ionic liquids. Their creation showcases the compound's role in advancing the field of electron spin resonance spectroscopy (Strehmel et al., 2012).

Investigating Membrane Surfaces

In biological research, derivatives of 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide have been utilized to probe membrane surfaces, particularly to understand interactions at the lipid-water interface. This application is crucial in deciphering the biophysical properties of membranes and their role in cellular functions (Riske et al., 1999).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with methyl iodide in the presence of trimethylamine to form the desired product.", "Starting Materials": [ "2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)", "Methyl iodide", "Trimethylamine" ], "Reaction": [ "Add TEMPO and trimethylamine to a reaction flask", "Add methyl iodide dropwise to the reaction mixture while stirring", "Heat the reaction mixture at 60-70°C for 24 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture and extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product as a white solid" ] }

CAS RN

64525-01-5

Product Name

4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide

Molecular Formula

C12H26IN2O

Molecular Weight

341.25 g/mol

InChI

InChI=1S/C12H26N2O.HI/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10H,8-9H2,1-7H3;1H/q+1;/p-1

InChI Key

FVIYEKRCCSJZFZ-UHFFFAOYSA-M

SMILES

CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C.[I-]

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C.[I-]

Origin of Product

United States

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